An In-depth Technical Guide to 1,3,5-Tris(4-fluorophenyl)benzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1,3,5-Tris(4-fluorophenyl)benzene: Synthesis, Properties, and Applications
Foreword: The Architectural Elegance of a C3-Symmetric Fluorinated Core
In the landscape of molecular design, the C3-symmetric 1,3,5-triarylbenzene scaffold stands out for its structural rigidity, thermal stability, and unique photophysical properties. The strategic introduction of fluorine atoms onto the peripheral phenyl rings, yielding 1,3,5-Tris(4-fluorophenyl)benzene, further enhances its utility, opening new avenues in materials science and medicinal chemistry. This guide provides a comprehensive technical overview of this fascinating molecule, from its synthesis to its potential applications, with a focus on the underlying scientific principles and practical experimental considerations for researchers, scientists, and drug development professionals.
I. Strategic Synthesis of 1,3,5-Tris(4-fluorophenyl)benzene: A Tale of Two Pathways
The construction of the 1,3,5-Tris(4-fluorophenyl)benzene core is predominantly achieved through two robust synthetic strategies: the palladium-catalyzed Suzuki-Miyaura cross-coupling and the acid-catalyzed cyclotrimerization of 4-fluoroacetophenone. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
A. The Power of Palladium: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the context of 1,3,5-Tris(4-fluorophenyl)benzene, this involves the coupling of a 1,3,5-trihalobenzene (typically 1,3,5-tribromobenzene) with 4-fluorophenylboronic acid.
Causality Behind Experimental Choices:
The success of the Suzuki-Miyaura coupling hinges on a synergistic interplay between the catalyst, base, and solvent.
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The Palladium Catalyst: A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice as it is commercially available and effective. The bulky phosphine ligands are crucial for stabilizing the Pd(0) center and facilitating the key steps of the catalytic cycle.
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The Indispensable Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center. An aqueous solution of an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is often employed due to its good solubility and ability to drive the reaction to completion.
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The Solvent System: A biphasic solvent system, such as a mixture of toluene and tetrahydrofuran (THF) with water, is frequently used.[1] This allows for the dissolution of both the organic substrates and the inorganic base, facilitating efficient reaction at the interface.
Visualizing the Suzuki-Miyaura Synthesis:
Caption: Workflow for the Suzuki-Miyaura synthesis of 1,3,5-Tris(4-fluorophenyl)benzene.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methodologies for similar transformations.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,3,5-tribromobenzene (1.0 eq.), 4-fluorophenylboronic acid (3.3 eq.), and sodium carbonate (6.0 eq.).
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Solvent Addition: Add a degassed 2:1 mixture of toluene and water to the flask.
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Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
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Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
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Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,3,5-Tris(4-fluorophenyl)benzene as a white solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
B. The Elegance of Simplicity: Acid-Catalyzed Cyclotrimerization
An alternative and often more atom-economical approach is the acid-catalyzed self-condensation of three molecules of 4-fluoroacetophenone.[2][3][4] This reaction proceeds through a series of aldol-type condensations and dehydrations to form the central benzene ring.
Causality Behind Experimental Choices:
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The Acid Catalyst: Both Brønsted and Lewis acids can catalyze this transformation.[5] Brønsted acids like p-toluenesulfonic acid (PTSA) or dodecylbenzenesulfonic acid (DBSA) are effective and readily available.[3][4] The acid protonates the carbonyl oxygen of the acetophenone, activating it towards nucleophilic attack by the enol or enolate of another acetophenone molecule.
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Solvent-Free Conditions: This reaction can often be performed under solvent-free conditions, which is environmentally advantageous and simplifies product isolation.[4] Heating the neat mixture of the ketone and catalyst is sufficient to drive the reaction.
Visualizing the Cyclotrimerization Pathway:
Caption: Key steps in the acid-catalyzed cyclotrimerization of 4-fluoroacetophenone.
Experimental Protocol: Acid-Catalyzed Cyclotrimerization
This protocol is based on general procedures for the cyclotrimerization of substituted acetophenones.[3][4]
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Reaction Setup: In a round-bottom flask, combine 4-fluoroacetophenone (1.0 eq.) and dodecylbenzenesulfonic acid (DBSA) (1.0 eq.).
-
Reaction: Heat the mixture with stirring at 130-135 °C for 10 hours. Monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction mixture and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to afford the pure compound.
II. Physicochemical and Spectroscopic Properties
1,3,5-Tris(4-fluorophenyl)benzene is a white solid with a high melting point, reflecting its rigid and symmetrical structure. Its properties have been characterized by various analytical techniques.
Table 1: Physicochemical and Spectroscopic Data for 1,3,5-Tris(4-fluorophenyl)benzene
| Property | Value | Reference |
| Physical Appearance | White solid | [6] |
| Melting Point (°C) | 238-240 | [6][7] |
| Molecular Formula | C₂₄H₁₅F₃ | |
| Molecular Weight | 360.37 g/mol | |
| IR (KBr, cm⁻¹) | 3059, 1604, 1508, 1449, 1224, 1159, 825, 771 | [6][7] |
| ¹H NMR (500 MHz, CDCl₃, δ ppm) | 7.67 (s, 3H), 7.61 (d, J = 8.5 Hz, 6H), 7.59 (d, J = 8.5 Hz, 6H) | [6][7] |
| ¹³C NMR (125 MHz, CDCl₃, δ ppm) | 161.7, 137.6, 132.4, 129.0 (d, J = 7.5 Hz), 125.3, 115.9 (d, J = 22.5 Hz) | [6][7] |
The 1,3,5-triphenylbenzene core is known to be a thermally and photochemically stable fluorescent platform.[8][9] While specific photophysical data for the 4-fluoro derivative is not extensively reported in readily available literature, its non-fluorinated counterpart, 1,3,5-triphenylbenzene, exhibits a photoluminescence band around 405 nm in acetonitrile when excited at 290 nm.[9] The introduction of fluorine atoms is expected to modulate these photophysical properties, potentially leading to shifts in the absorption and emission spectra and influencing the quantum yield. A related fluorinated covalent organic framework has shown enhanced fluorescence quantum yield compared to its non-fluorinated analog.[10]
III. Applications and Future Perspectives
The unique structural and electronic properties of 1,3,5-Tris(4-fluorophenyl)benzene make it a valuable building block in several advanced applications.
A. Materials Science: A Scaffold for Functional Materials
The rigid, C3-symmetric structure of 1,3,5-Tris(4-fluorophenyl)benzene makes it an ideal building block for the construction of porous materials such as Covalent Organic Frameworks (COFs) .[10] The fluorine atoms can influence the intermolecular interactions within the framework, potentially enhancing properties like gas sorption and thermal stability.
In the field of Organic Light-Emitting Diodes (OLEDs) , the 1,3,5-triphenylbenzene core is utilized in the design of electroluminescent materials and host materials for phosphorescent emitters.[2] The introduction of fluorine can fine-tune the electronic properties, such as the HOMO/LUMO energy levels, which is critical for optimizing charge injection and transport in OLED devices.
B. Drug Development: A Privileged Core for Medicinal Chemistry
The 1,3,5-triarylbenzene scaffold has been identified as a promising core for the development of novel therapeutics. Notably, derivatives with this central structure have been discovered as potent and selective inhibitors of matriptase , a serine protease implicated in cancer invasion and metastasis.[11] The tripodal arrangement of the phenyl rings allows for the precise spatial orientation of functional groups to interact with the active site of the enzyme.
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine substitution can:
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Improve Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.
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Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Modulate Physicochemical Properties: Fluorine can influence a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
The 1,3,5-Tris(4-fluorophenyl)benzene molecule, therefore, represents a valuable starting point for the design of new drug candidates, combining the favorable geometry of the triarylbenzene core with the beneficial effects of fluorination. For instance, its derivatives have been investigated for their potential to inhibit amyloid fibril formation, a process associated with several neurodegenerative diseases.[6]
IV. Conclusion: A Molecule of Significant Promise
1,3,5-Tris(4-fluorophenyl)benzene is a molecule of considerable interest, bridging the fields of synthetic organic chemistry, materials science, and drug discovery. Its synthesis via robust methods like the Suzuki-Miyaura coupling and acid-catalyzed cyclotrimerization is well-established, providing a solid foundation for its further exploration. The inherent properties of its C3-symmetric, fluorinated core—namely its rigidity, thermal stability, and tunable electronic characteristics—make it a highly attractive platform for the development of advanced functional materials and novel therapeutic agents. As research in these areas continues to advance, the utility and importance of 1,3,5-Tris(4-fluorophenyl)benzene are poised to grow, solidifying its place as a key molecular building block of the future.
References
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[Cyclotrimerization Approach to Symmetric[12]Helical Indenofluorenes: Diverting Cyclization Pathways.]([Link])
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